molecular formula C8H8INO2 B13214015 2-amino-2-(3-iodophenyl)acetic Acid

2-amino-2-(3-iodophenyl)acetic Acid

Cat. No.: B13214015
M. Wt: 277.06 g/mol
InChI Key: ZMENGXGFTBSCQA-UHFFFAOYSA-N
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Description

2-amino-2-(3-iodophenyl)acetic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of phenylacetic acid, where an amino group and an iodine atom are substituted at the alpha and meta positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-iodophenyl)acetic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-iodophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted phenylacetic acids can be formed.

    Oxidation Products: Oxidation can yield products like nitro derivatives or quinones.

    Reduction Products: Reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-amino-2-(3-iodophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(3-iodophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(3-iodophenyl)acetic acid is unique due to the presence of both an amino group and an iodine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-amino-2-(3-iodophenyl)acetic acid

InChI

InChI=1S/C8H8INO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)

InChI Key

ZMENGXGFTBSCQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(C(=O)O)N

Origin of Product

United States

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